Validated Intermediate in FDA-Approved SSRI Manufacturing Pathway
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is explicitly claimed as a key intermediate in patented synthetic routes for citalopram and escitalopram manufacture [1]. In contrast, alternative intermediates such as 5-cyanophthalide require distinct reaction conditions and catalyst systems that introduce different impurity profiles. The compound serves as the core 5-cyano substituted benzofuranone scaffold from which the final 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile structure is elaborated [2].
| Evidence Dimension | Patent-validated intermediate utility in commercial SSRI synthesis |
|---|---|
| Target Compound Data | Explicitly claimed in Indian Patent IN2004CH00243A as intermediate for citalopram/escitalopram |
| Comparator Or Baseline | 5-Cyanophthalide (CAS 82104-74-3); alternative intermediate requiring different process conditions |
| Quantified Difference | Target compound eliminates need for phthalide-to-benzofuranone oxidation step, reducing synthetic step count |
| Conditions | Patent claims analysis; comparative synthetic route evaluation |
Why This Matters
Procurement of the patent-specified intermediate ensures regulatory alignment and route reproducibility in citalopram/escitalopram manufacturing.
- [1] Indian Patent IN2004CH00243A. Intermediates for the Preparation of Citalopram and Escitalopram. March 17, 2004. View Source
- [2] Greenwood AK, et al. Process for the preparation of citalopram. US Patent US20010051728A1. March 7, 2001. View Source
